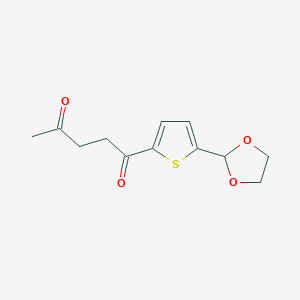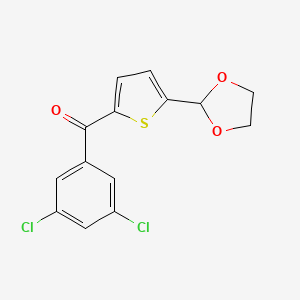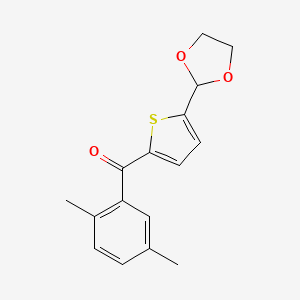
Oxalinast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalinast is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.2573 g/mol . It is known for its potential use as an antiasthmatic agent . The compound is characterized by its unique structure, which includes a tetrahydro-2-oxo-3-acenaphthenyl group attached to an oxamic acid moiety .
Preparation Methods
The synthesis of Oxalinast involves several steps, typically starting with the preparation of the acenaphthene derivative. The key steps include:
Oxidation: Acenaphthene is oxidized to form acenaphthenequinone.
Reduction: The quinone is then reduced to form the corresponding dihydro compound.
Amidation: The dihydro compound is reacted with oxalic acid to form this compound.
Chemical Reactions Analysis
Oxalinast undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the oxamic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: The compound has been investigated for its potential use as an antiasthmatic agent.
Industry: Oxalinast may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxalinast involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes involved in the inflammatory response, which is relevant to its potential use as an antiasthmatic agent . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Oxalinast can be compared with other similar compounds, such as:
Properties
CAS No. |
70009-66-4 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-oxo-2-[(2-oxo-6,7,8,8a-tetrahydro-1H-acenaphthylen-3-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO4/c16-10-6-8-3-1-2-7-4-5-9(12(10)11(7)8)15-13(17)14(18)19/h4-5,8H,1-3,6H2,(H,15,17)(H,18,19) |
InChI Key |
DHMOBVVEHRKNIO-UHFFFAOYSA-N |
SMILES |
C1CC2CC(=O)C3=C(C=CC(=C23)C1)NC(=O)C(=O)O |
Canonical SMILES |
C1CC2CC(=O)C3=C(C=CC(=C23)C1)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614206.png)

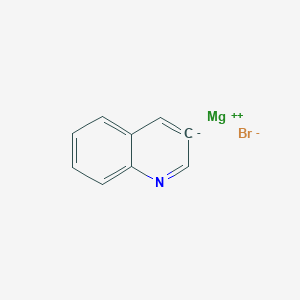
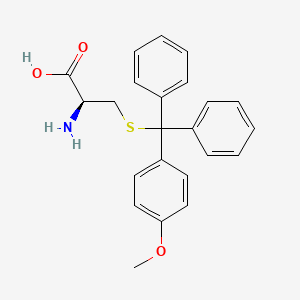
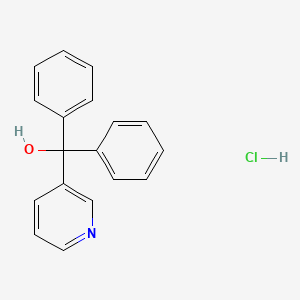
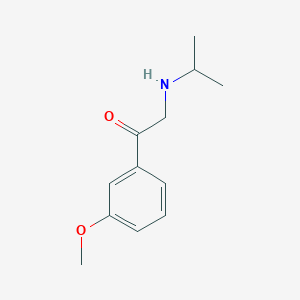
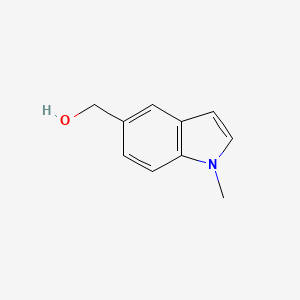
![4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde](/img/structure/B1614220.png)
![{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1614222.png)
![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)
